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Compound of Interest

Compound Name: Ammonium thiosulfate

Cat. No.: B1232673 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of ammonium thiosulfate,

[(NH₄)₂S₂O₃], a compound of interest in various chemical, agricultural, and pharmaceutical

applications. Understanding its solid-state structure is crucial for predicting its behavior,

stability, and interactions in different formulations. This document summarizes key

crystallographic data, details the experimental protocols for its determination, and visualizes the

analytical workflow.

Crystallographic Data
Ammonium thiosulfate crystallizes in the monoclinic system.[1][2][3][4] Multiple studies have

characterized its unit cell parameters, with slight variations attributed to different experimental

conditions and refinement techniques. The data presented below is a synthesis of well-

regarded crystallographic studies. The structure consists of ammonium (NH₄⁺) and thiosulfate

(S₂O₃²⁻) tetrahedra interconnected by a network of hydrogen bonds.[5]

Table 1: Crystal Data and Structure Refinement for Ammonium Thiosulfate
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Parameter Value Reference

Empirical Formula (NH₄)₂S₂O₃

Formula Weight 148.21 g/mol

Crystal System Monoclinic

Space Group C2 or C2/m

Unit Cell Dimensions

a 10.230 (4) Å

b 6.500 (2) Å

c 8.820 (3) Å

α 90°

β 94.66 (2)°

γ 90°

Cell Volume (V) 585 Å³

Molecules per cell (Z) 4

Calculated Density (Dx) 1.684 g/cm³

Radiation Mo Kα (λ = 0.71073 Å)

Temperature Room Temperature

Final R-factor 0.032

Note: The space group has been reported as both C2 and C2/m in different studies. The

refinement in space group C2 yielded a final R(F) of 0.032 for 936 independent reflections.

Molecular Geometry
The thiosulfate anion (S₂O₃²⁻) forms a tetrahedral geometry with the central sulfur atom

bonded to the terminal sulfur atom and three oxygen atoms. The ammonium cations (NH₄⁺) are

also tetrahedral. The stability of the crystal lattice is significantly influenced by the hydrogen
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bonding between the hydrogen atoms of the ammonium ions and the oxygen atoms of the

thiosulfate ions.

Table 2: Selected Bond Lengths and Angles

Bond/Angle Length (Å) / Angle (°)

S-S 1.979 (1)

S-O (average) 1.471

O-S-O (average) Not specified in abstracts

O-S-S (average) Not specified in abstracts

Data sourced from Teng et al. (1979), Acta Crystallographica B35, 1682-1684.

Experimental Protocols
The crystallographic data for ammonium thiosulfate is primarily determined using single-

crystal X-ray diffraction. The following protocol outlines the typical steps involved in such an

analysis.

3.1. Crystal Growth and Selection High-quality single crystals of ammonium thiosulfate are

grown from an aqueous solution. The crystals are hygroscopic and may degrade upon

prolonged exposure to air, turning into a white powder. Therefore, selected crystals are often

sealed in thin-walled glass capillaries (e.g., Lindemann tubes) for protection during analysis. A

suitable crystal (e.g., 0.5 x 0.6 x 0.65 mm) is selected based on its size, clarity, and lack of

visible defects under a microscope.

3.2. Data Collection

Mounting: The selected crystal is mounted on a goniometer head.

Diffractometer: A four-circle diffractometer (e.g., Syntex P2₁) is used for data collection.

X-ray Source: A monochromatic X-ray beam, typically Molybdenum (Mo Kα, λ=0.71073 Å) or

Copper (Cu Kα, λ=1.54178 Å), is directed at the crystal.
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Preliminary Analysis: Initial oscillation and Weissenberg photographs can be taken to confirm

the crystal system (monoclinic) and determine preliminary unit cell parameters.

Data Collection Strategy: The crystal is rotated in the X-ray beam, and the diffraction pattern

(intensities and positions of thousands of reflections) is recorded by a detector. An θ/2θ scan

technique is commonly employed. Data is collected up to a specific resolution (e.g., sin θ/λ =

0.71 Å⁻¹).

Stability Check: Standard reflections are measured periodically (e.g., every 50 reflections) to

monitor for any crystal decay or instability in the X-ray beam.

3.3. Data Reduction and Structure Solution

Integration: The raw diffraction images are processed to integrate the intensities of each

reflection.

Corrections: Corrections are applied for various factors, including Lorentz-polarization effects

and absorption. An absorption correction is particularly important for accurately determining

intensities.

Space Group Determination: The systematic absences in the diffraction data are analyzed to

determine the possible space groups (e.g., C2, Cm, or C2/m for ammonium thiosulfate).

Structure Solution: The phase problem is solved using direct methods or Patterson methods

to obtain an initial electron density map and a preliminary structural model.

Structure Refinement: The initial model is refined using full-matrix least-squares methods.

This iterative process adjusts atomic coordinates and thermal parameters to minimize the

difference between the observed structure factors (Fo) and the calculated structure factors

(Fc). The refinement converges when the R-factor (a measure of agreement) is minimized,

typically to a value below 0.05 (e.g., R(F) = 0.032). Hydrogen atoms can often be located

from a difference Fourier map.

Visualized Workflows and Relationships
To clarify the experimental and logical processes in crystallography, the following diagrams are

provided.
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Experimental Workflow for Crystal Structure Analysis
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Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
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Hierarchy of Crystallographic Parameters
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Caption: Logical relationship of key crystallographic parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1232673?utm_src=pdf-body-img
https://www.benchchem.com/product/b1232673?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1232673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. journals.iucr.org [journals.iucr.org]

2. journals.iucr.org [journals.iucr.org]

3. Ammonium thiosulfate - Wikipedia [en.wikipedia.org]

4. Ammonium thiosulfate | 7783-18-8 [chemicalbook.com]

5. journals.iucr.org [journals.iucr.org]

To cite this document: BenchChem. [A Technical Guide to the Crystal Structure of
Ammonium Thiosulfate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1232673#ammonium-thiosulfate-crystal-structure-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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